3,3'-Dipentyloxacarbocyanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

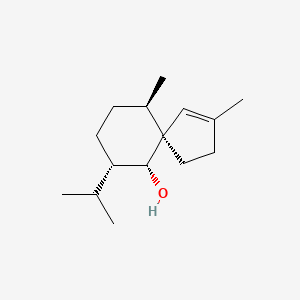

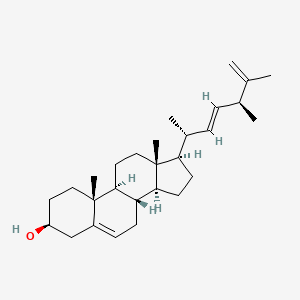

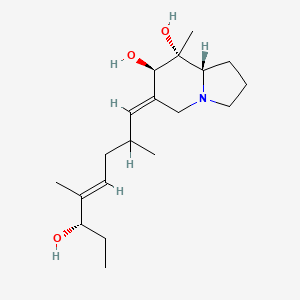

3,3'-dipentyloxacarbocyanine is the cationic form of a C3 cyanine dye having 3-pentyl-1,3-benzoxazol-2(3H)-yl units at each end. A fluorescent compound that preferentially stains chronic myelogenic leukemia cells. It has a role as a fluorochrome. It is a benzoxazolium ion and a cyanine dye.

科学的研究の応用

Alteration in Plasma Membrane Potential and Cytosolic pH

3,3'-Dipentyloxacarbocyanine is utilized in studying the effects of perfluorinated acids on human colon carcinoma cells. This dye assists in measuring changes in plasma membrane potential and cytosolic pH, revealing depolarization of the plasma membrane and cytosolic acidification correlated with fluorocarbon chain length (Kleszczyński & Składanowski, 2009).

Measurement of Transmembrane Potentials in Bacteria

This dye has been used as a fluorescence probe to measure transmembrane potentials across Rhodospirillum rubrum chromatophore membranes. It reveals reversible fluorescence increase sensitive to various factors, indicating its utility in studying membrane potentials in bacterial systems (Pick & Avron, 1976).

Inhibition Studies in Mitochondrial and Bacterial Systems

3,3'-Dipentyloxacarbocyanine, among other dyes, has been identified as an inhibitor in mitochondrial and bacterial (Paracoccus denitrificans) systems. It specifically inhibits NADH-ubiquinone reductase activity, demonstrating its potential in studying the respiratory chain and mitochondrial functions (Anderson, Wood, & Anderson, 1993).

Sensitization to Hyperthermia in Cancer Research

This dye sensitizes Chinese hamster ovary cells to hyperthermic cell killing, correlating with increased DNA damage. This finding is significant in cancer research, where understanding cellular responses to hyperthermia is critical (Borrelli, Rausch, Seaner, & Iliakis, 1991).

Membrane Potential Studies in Yeast

It has been used to study membrane potential in yeast, indicating different responses in cytoplasmic and mitochondrial compartments. This suggests its effectiveness as a qualitative indicator of membrane potential in yeast cells (Peña, Uribe, Pardo, & Borbolla, 1984).

Neutrophil Activation Studies

The dye has been instrumental in studying neutrophil activation, with changes in fluorescence indicating membrane potential variations in human neutrophils (Seligmann & Gallin, 1983).

Chirality-Sensing Supramolecular Systems

J-aggregates formed with 3,3'-Dipentyloxacarbocyanine in the presence of various chiral additives are optically active and demonstrate the potential for chirality sensing in supramolecular systems (Slavnova, Görner, & Chibisov, 2011).

Studying Neutrophil Responsiveness

The dye has been used to understand the modification of neutrophil responsiveness to chemoattractants, providing insights into the cellular mechanisms underlying chemotaxis (Seligmann, Fletcher, & Gallin, 1982).

Leukemia Stem Cell Research

3,3'-Dipentyloxacarbocyanine has been used for selective imaging and inhibition of leukemia stem-like cells, proving to be a significant tool in leukemia research and potentially in the development of new therapies (Zhang et al., 2015).

特性

CAS番号 |

60031-82-5 |

|---|---|

製品名 |

3,3'-Dipentyloxacarbocyanine |

分子式 |

C27H33N2O2+ |

分子量 |

417.6 g/mol |

IUPAC名 |

(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |

InChI |

InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1 |

InChIキー |

ZLQJJALHJYCWSH-UHFFFAOYSA-N |

異性体SMILES |

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC |

SMILES |

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |

正規SMILES |

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |

関連するCAS |

53213-81-3 (iodide) |

同義語 |

3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)

![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)